4-[(2-Methyloxiran-2-yl)methyl]oxane
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Overview
Description
4-[(2-Methyloxiran-2-yl)methyl]oxane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol. This compound is characterized by the presence of an oxirane ring and an oxane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyloxiran-2-yl)methyl]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an anhydrous solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyloxiran-2-yl)methyl]oxane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(2-Methyloxiran-2-yl)methyl]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxirane: A simpler compound with only the oxirane ring.
4-Methyloxane: Contains only the oxane ring without the oxirane moiety.
2,3-Epoxybutane: Another compound with an oxirane ring but different substituents.
Uniqueness
4-[(2-Methyloxiran-2-yl)methyl]oxane is unique due to the presence of both an oxirane and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-[(2-methyloxiran-2-yl)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(7-11-9)6-8-2-4-10-5-3-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOOUSAQKRBBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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